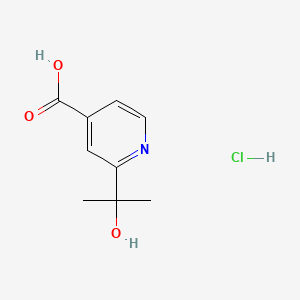
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride is a chemical compound with a pyridine ring substituted at the 2-position with a hydroxypropan-2-yl group and at the 4-position with a carboxylic acid group, forming a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride typically involves the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions. For instance, nicotinic acid can be esterified to yield an intermediate, which is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include 3-chloroperoxybenzoic acid for oxidation, trimethylsilyl cyanide for nucleophilic substitution, and sodium and ammonium chloride for reduction. Reaction conditions typically involve controlled temperatures and solvents like ethanol .
Major Products
The major products formed from these reactions include pyridine N-oxides, substituted pyridines, and various derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-(2-Hydroxypropan-2-yl)pyridine-4-boronic acid pinacol ester: Similar structure but with a boronic acid group instead of a carboxylic acid group.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains two pyridine rings with carboxylic acid groups.
2-Pyridinecarboxylic acid: A simpler structure with only a carboxylic acid group on the pyridine ring.
Uniqueness
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
生物活性
2-(2-Hydroxypropan-2-yl)pyridine-4-carboxylic acid hydrochloride is a pyridine derivative with a unique structure featuring both a hydroxyl group and a carboxylic acid functional group. This compound, characterized by its molecular formula C₉H₁₂ClNO₃, has garnered attention for its potential biological activities and applications in various fields, particularly in biochemical research.
- Molecular Weight : 217.65 g/mol
- Melting Point : 210-215°C
- Solubility : Soluble in water and polar solvents
- pKa : Approximately 7.8
These properties enhance its stability and usability in biological systems, making it suitable for various experimental applications.
Biological Properties
The biological activity of this compound can be categorized into several key areas:
1. Buffering Capacity
This compound acts as an effective biological buffer, maintaining pH levels in biochemical assays and cellular environments. Its zwitterionic nature allows it to stabilize pH in a range of biological experiments, which is crucial for enzyme activity and cellular processes.
2. Chelating Agent
The compound can function as a chelating agent, helping to prevent the precipitation of metal ions in biological experiments. This property is particularly useful in assays where metal ions are critical for enzyme function but can interfere with other components.
3. Interaction with Biological Targets
Preliminary studies indicate that this compound may interact with specific proteins involved in metabolic pathways or cellular signaling. Research is ongoing to elucidate these interactions further, which could have implications for therapeutic efficacy.
Case Study 1: Enzyme Assays
In enzyme assays, this compound has been tested for its ability to stabilize enzyme activity under varying pH conditions. Results demonstrated that it maintained enzymatic function more effectively than traditional buffers like Tris or phosphate, particularly in sensitive assays involving proteases and kinases.
Comparative Analysis with Similar Compounds
A comparison of structural analogs reveals that while many pyridine derivatives exhibit biological activities, the unique hydroxyl and carboxylic functionalities of this compound may confer distinct properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-4-pyridinecarboxylic acid | Amino group at position 2 | Exhibits strong antimicrobial activity |
| 4-Pyridinecarboxylic acid | Carboxylic acid at position 4 | Commonly used in pharmaceutical applications |
| 2-(Methylamino)pyridine-4-carboxylic acid | Methylamino group at position 2 | Notable for its role in enzyme inhibition |
| This compound | Hydroxyl and carboxylic functionalities | Potentially unique biological activities |
Current Research Trends
Research on this compound is ongoing, focusing on:
- Its role as a stabilizing agent in protein studies.
- Exploration of its interactions with various receptors and enzymes.
- Potential applications in drug formulation and delivery systems due to its buffering capabilities.
属性
分子式 |
C9H12ClNO3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC 名称 |
2-(2-hydroxypropan-2-yl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-9(2,13)7-5-6(8(11)12)3-4-10-7;/h3-5,13H,1-2H3,(H,11,12);1H |
InChI 键 |
BQHMLCZPXOGCPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC=CC(=C1)C(=O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















